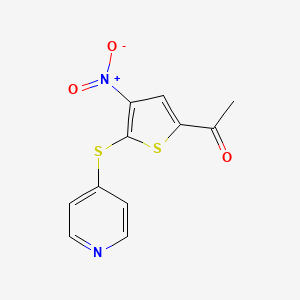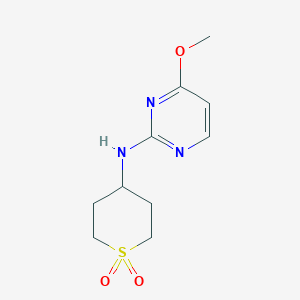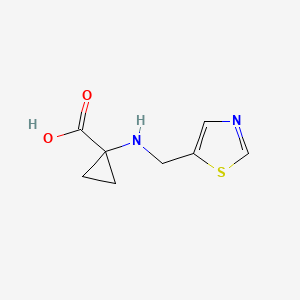![molecular formula C9H15N5 B6642284 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane, also known as MTSET, is a chemical compound used in scientific research. It is a bicyclic compound that contains a tetrazole ring, which makes it an important tool for studying the function of proteins and other biological molecules.
作用机制
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane works by reacting with cysteine residues in proteins to form a covalent bond. This modification can lead to changes in protein structure and function. The specificity of 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane for cysteine residues makes it a valuable tool for studying the function of proteins that contain these residues.
Biochemical and Physiological Effects:
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane has been shown to have a variety of biochemical and physiological effects in different systems. For example, it has been shown to inhibit the activity of ion channels, enzymes, and transporters. It can also affect the function of proteins involved in neurotransmitter release and synaptic plasticity. In addition, 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane has been shown to have analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify these residues and study their role in protein function. Another advantage is that 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
One limitation of using 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is that it can be toxic to cells at high concentrations. This can limit its use in certain experiments. In addition, the covalent modification of cysteine residues can be irreversible, which can limit the ability to study the reversible regulation of protein function.
未来方向
There are many potential future directions for research on 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane. One area of interest is the development of new methods for selectively modifying cysteine residues in proteins. This could involve the synthesis of new compounds that are more specific or have different properties than 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane.
Another area of interest is the use of 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane in the study of disease mechanisms. For example, it could be used to study the role of specific cysteine residues in the development of neurological disorders such as Alzheimer's disease or Parkinson's disease.
Conclusion:
In conclusion, 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is a valuable tool for studying the function of proteins and other biological molecules. Its specificity for cysteine residues allows researchers to selectively modify these residues and study their role in protein function. While there are limitations to its use, there are many potential future directions for research on 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane that could lead to new insights into the mechanisms of various biological processes.
合成方法
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is typically synthesized using a reaction between 8-azabicyclo[3.2.1]oct-3-ene and 2H-tetrazole-5-thiol. The reaction is carried out in the presence of a copper catalyst and yields 8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane as a white crystalline solid. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane is commonly used in scientific research to study the function of proteins and other biological molecules. It is a potent inhibitor of cysteine residues in proteins and can be used to selectively modify these residues. This allows researchers to study the role of specific cysteine residues in protein function and can provide insights into the mechanisms of various biological processes.
属性
IUPAC Name |
8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-14-7-2-3-8(14)5-6(4-7)9-10-12-13-11-9/h6-8H,2-5H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZJQOHVKCSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)

![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)



![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)

![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
